4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid
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Overview
Description
4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid is an organic compound with the molecular formula C16H13ClN2O3S. It contains a chlorophenyl group, an acetyl group, a carbamothioyl group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid typically involves multiple steps. One common method includes the following steps:
Thioamide Formation: Conversion of the acylated product to a thioamide using reagents such as Lawesson’s reagent.
Coupling Reaction: The final step involves coupling the thioamide with a benzoic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)acetyl)benzoic acid
- 4-((4-Chlorophenyl)acetyl)amino)benzoic acid
Comparison
Compared to similar compounds, 4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13ClN2O3S |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H13ClN2O3S/c17-12-5-1-10(2-6-12)9-14(20)19-16(23)18-13-7-3-11(4-8-13)15(21)22/h1-8H,9H2,(H,21,22)(H2,18,19,20,23) |
InChI Key |
RHMHNJJVPLUCAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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